molecular formula C10H7ClF4O B14038898 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14038898
M. Wt: 254.61 g/mol
InChI Key: OUPKXELLJRMDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF4O. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

  • 1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one

Comparison: 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C10H7ClF4O

Molecular Weight

254.61 g/mol

IUPAC Name

1-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF4O/c1-5(16)8(11)6-3-2-4-7(9(6)12)10(13,14)15/h2-4,8H,1H3

InChI Key

OUPKXELLJRMDKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.